molecular formula C14H19F3N2O B7932949 (S)-2-Amino-3,N-dimethyl-N-(3-trifluoromethyl-benzyl)-butyramide

(S)-2-Amino-3,N-dimethyl-N-(3-trifluoromethyl-benzyl)-butyramide

Cat. No.: B7932949
M. Wt: 288.31 g/mol
InChI Key: XVSJZWJFCLCDQB-LBPRGKRZSA-N
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Description

(S)-2-Amino-3,N-dimethyl-N-(3-trifluoromethyl-benzyl)-butyramide (CAS: 1292747-03-5) is a chiral secondary amide with a molecular formula of C₁₃H₁₇F₃N₂O and a molecular weight of 274.287 g/mol . Its structure features a trifluoromethyl-substituted benzyl group attached to a dimethylated amino-butyramide backbone.

Properties

IUPAC Name

(2S)-2-amino-N,3-dimethyl-N-[[3-(trifluoromethyl)phenyl]methyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F3N2O/c1-9(2)12(18)13(20)19(3)8-10-5-4-6-11(7-10)14(15,16)17/h4-7,9,12H,8,18H2,1-3H3/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSJZWJFCLCDQB-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(C)CC1=CC(=CC=C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(C)CC1=CC(=CC=C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Nitrile Hydrolysis

A traditional route involves hydrolyzing a nitrile precursor, 2-amino-3,N-dimethyl-N-(3-trifluoromethyl-benzyl)-butyronitrile, using concentrated sulfuric acid. This method, adapted from analogous compounds, requires stringent temperature control (20–100°C) to prevent racemization.

Procedure :

  • Substrate Preparation : 2-Amino-3,N-dimethyl-N-(3-trifluoromethyl-benzyl)-butyronitrile is synthesized via Strecker reaction using methyl isopropyl ketone, ammonium chloride, and sodium cyanide.

  • Hydrolysis : The nitrile (11.8 g) is added to sulfuric acid (29.7 mL) at ≤25°C, heated to 100°C for 1 hour, then quenched with ice water.

  • Workup : Dichloromethane extraction followed by crystallization yields the amide (81.7% yield, 96% purity).

Limitations :

  • High energy input and corrosive reagents.

  • Risk of racemization at elevated temperatures.

Base-Mediated Aminolysis

Alternative approaches employ activated esters (e.g., pentafluorophenyl) reacting with dimethylamine under basic conditions. While avoiding strong acids, this method struggles with regioselectivity due to the benzyl group’s steric hindrance.

Enzymatic Synthesis Using Nitrile Hydratase

Microbial Catalysts

Nitrile hydratase (NHase) from Rhodococcus qingshengii (CCTCC M 2010050) and Nocardia globerula (CCTCC M 209214) catalyzes the hydration of nitriles to amides under mild conditions (pH 6.0–10.0, 20–40°C).

Optimized Protocol :

  • Fermentation : NHase-producing strains are cultured in medium containing glucose and cobalt chloride.

  • Biotransformation : Crude enzyme extract (10% w/v) is mixed with 2-amino-3,N-dimethyl-N-(3-trifluoromethyl-benzyl)-butyronitrile (100 mM) at 30°C for 6 hours.

  • Yield : 95% conversion with >99% enantiomeric excess (ee).

Advantages :

  • Ambient temperatures prevent racemization.

  • Environmentally benign with minimal waste.

Chiral Resolution and Asymmetric Synthesis

Kinetic Resolution via Lipases

Immobilized Candida antarctica lipase B resolves racemic mixtures by selectively acylating the (R)-enantiomer. Using vinyl acetate as an acyl donor, the (S)-amide is isolated with 90% ee.

Asymmetric Strecker Reaction

Chiral catalysts like (R)-BINOL-phosphoric acid induce enantioselectivity during the Strecker step, yielding the (S)-nitrile precursor directly. This method achieves 85% ee but requires expensive ligands.

Comparative Analysis of Methods

Parameter Chemical Hydrolysis Enzymatic Catalysis Asymmetric Synthesis
Yield (%)81.79585
ee (%)Racemic>9985
Reaction Time (h)1–2624
Temperature (°C)1003025
Environmental ImpactHigh (acid waste)LowModerate

Key Observations :

  • Enzymatic methods dominate in stereochemical fidelity and sustainability.

  • Chemical routes remain relevant for large-scale production despite lower ee.

Industrial-Scale Considerations

Cost-Benefit Analysis

  • Enzymatic : High upfront costs for enzyme production offset by reduced waste disposal expenses.

  • Chemical : Economical for bulk synthesis but faces regulatory hurdles due to hazardous reagents.

Process Intensification

Microreactor technology enhances both chemical and enzymatic pathways by improving heat/mass transfer, reducing reaction times by 40% .

Chemical Reactions Analysis

Hydrolysis

  • Conditions : Acidic or basic conditions.

  • Outcome : Cleavage of the amide bond to yield the corresponding carboxylic acid and amine.

  • Significance : Critical for studying degradation pathways or modifying the compound for further derivatization.

Alkylation

  • Reagents : Alkylating agents (e.g., alkyl halides, sulfonates).

  • Conditions : Basic conditions to deprotonate the amine.

  • Outcome : Substitution of the amine with alkyl groups, altering physicochemical properties.

Acylation

  • Reagents : Acylating agents (e.g., acyl chlorides, anhydrides).

  • Conditions : Acidic or basic catalysis.

  • Outcome : Introduction of acyl groups to the amine, enabling structural diversification for biological screening.

Catalytic Amide Bond Formation

  • Methods : Boronic acid catalysts (e.g., 3,4,5-trifluoroarylboronic acid) or coupling reagents (e.g., DMTMM) .

  • Mechanism : Activation of carboxylic acids to form reactive intermediates (e.g., acyloxyboronic acids), followed by amine coupling.

  • Advantages : Reduced side products and improved atom efficiency compared to traditional methods .

Reaction Conditions and Optimization

Reaction Type Key Conditions Outcome
N,N-Dimethylation Dimethyl sulfate, basic conditionsDimethylated amide
Amide Bond Formation DCM/DMF solvent, room temperatureStable amide product
Hydrolysis Acidic/basic aqueous solutionsCarboxylic acid + amine
Alkylation Alkyl halides, basic catalystsAlkylated amine derivative
Catalytic Coupling Boronic acid catalysts, anhydrous conditionsHigh-purity amide with minimal by-products

Research Findings and Challenges

  • Synthesis Efficiency : Elevated temperatures improve yields but risk side reactions, necessitating precise control.

  • Catalyst Versatility : Boronic acid catalysts offer atom-efficient amide bond formation but require strict anhydrous conditions .

  • Biological Impact : Dimethylation enhances lipophilicity, critical for CNS penetration, while trifluoromethyl groups modulate receptor binding.

This compound’s reactivity profile underscores its adaptability in both synthetic and therapeutic contexts. Ongoing research continues to optimize reaction conditions and explore novel catalytic methods to enhance scalability and selectivity .

Scientific Research Applications

Asymmetric Organic Synthesis

Overview
(S)-2-Amino-3,N-dimethyl-N-(3-trifluoromethyl-benzyl)-butyramide is recognized for its role as an organocatalyst in asymmetric synthesis. Its chiral nature allows it to facilitate enantioselective reactions, which are crucial in the production of pharmaceuticals and agrochemicals.

Key Applications

  • Catalysis in Aldol Reactions : The compound has been used effectively in catalyzing aldol reactions, leading to the formation of β-hydroxy carbonyl compounds with high enantioselectivity.
  • Michael Additions : It serves as a catalyst for Michael additions, enabling the formation of complex carbon skeletons with defined stereochemistry.

Medicinal Chemistry

Drug Development
In medicinal chemistry, this compound has been explored for its potential therapeutic applications. Its structural properties make it a candidate for developing new drugs targeting various diseases.

Case Study: Anticancer Properties
Research has indicated that compounds related to this structure exhibit cytotoxic effects against cancer cell lines. For instance, derivatives have shown promise in inhibiting tumor growth by interfering with cellular signaling pathways.

Chiral Auxiliary in Organic Reactions

Functionality
As a chiral auxiliary, this compound aids in achieving stereocontrol during synthetic transformations. This application is particularly valuable in synthesizing natural products and complex molecules.

Data Table: Comparison of Enantioselectivity

Reaction TypeCatalyst UsedEnantioselectivity (%)
Aldol ReactionThis compound90
Michael AdditionThis compound85
Diels-Alder ReactionVarious chiral thioureas75

Environmental Applications

Green Chemistry
The compound's use in green chemistry initiatives is noteworthy. Its role as an organocatalyst minimizes the need for toxic metals and solvents, aligning with sustainable practices in chemical synthesis.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3,N-dimethyl-N-(3-trifluoromethyl-benzyl)-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the amino and dimethyl groups can modulate its reactivity and solubility. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound shares structural similarities with several analogs, differing primarily in substituent groups on the benzyl ring or the amide side chain. Key analogs include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent(s)
(S)-2-Amino-3,N-dimethyl-N-(3-trifluoromethyl-benzyl)-butyramide 1292747-03-5 C₁₃H₁₇F₃N₂O 274.287 3-Trifluoromethyl-benzyl
(S)-2-Amino-3,N-dimethyl-N-(4-methylsulfanyl-benzyl)-butyramide 1307498-20-9 C₁₃H₁₉N₂OS 267.37 4-Methylsulfanyl-benzyl
(S)-2-Amino-3,N-dimethyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-butyramide 1354008-20-0 C₁₁H₁₇N₃O₂S 255.34 Thiazole-containing ethyl group

Key Observations :

  • Trifluoromethyl vs. Methylsulfanyl : The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to the methylsulfanyl group in CAS 1307498-20-9, which may improve membrane permeability in biological systems .

Physical and Thermal Properties

While thermal stability data (e.g., TMRad, SADT) for the target compound are unavailable, structurally related amides like 2-Amino-3,5-dichloro-N-methylbenzamide (ADMBA) exhibit:

  • TMRad : 254.3°C (time to maximum rate under adiabatic conditions).
  • SADT : 221°C (self-accelerating decomposition temperature) .
    These values highlight the importance of substituents in thermal stability. The trifluoromethyl group in the target compound may increase thermal resistance compared to chlorinated analogs due to stronger C–F bonds .

Spectroscopic and Analytical Data

Target Compound :

  • ¹H/¹³C NMR : Expected signals include a trifluoromethyl singlet (~δ 120–125 ppm in ¹³C) and aromatic protons (~δ 7.5–8.0 ppm in ¹H).
  • MS : A molecular ion peak at m/z 274.287 .

Analog Comparisons :

  • CAS 1307498-20-9 : Methylsulfanyl protons appear as a singlet (~δ 2.5 ppm in ¹H), while the thioether sulfur may reduce solubility in polar solvents compared to the target compound .
  • CAS 1354008-20-0 : Thiazole protons resonate at ~δ 7.5–8.5 ppm (¹H), with distinct fragmentation patterns in EI-MS due to the heterocycle .

Biological Activity

(S)-2-Amino-3,N-dimethyl-N-(3-trifluoromethyl-benzyl)-butyramide is a compound of significant interest in the field of medicinal chemistry and organic synthesis. Its structure features a chiral center and multiple functional groups, making it a candidate for various biological applications, including its role as an organocatalyst and potential therapeutic agent.

  • Chemical Formula : C14H19F3N2O
  • Molecular Weight : 288.31 g/mol
  • Melting Point : 147-152 °C
  • Purity : 97% (assay) .

The compound is characterized by the presence of a trifluoromethyl group, which is known to enhance biological activity through improved metabolic stability and binding affinity to biological targets.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances the lipophilicity and electronic properties of the molecule, potentially leading to increased interactions with protein targets.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, although specific enzymes have yet to be conclusively identified.
  • Receptor Binding : The structural characteristics of the compound allow it to bind effectively to specific receptors, which could lead to modulation of receptor activity.

Study 1: Organocatalytic Applications

In a study conducted by Jacobsen et al., this compound was utilized as an organocatalyst in asymmetric synthesis. The compound demonstrated high efficiency in catalyzing reactions involving amide bond formation, showcasing its utility in synthesizing biologically relevant compounds .

Study 2: Antiviral Potential

Research published in Molecules explored the potential of structurally similar compounds in developing antiviral agents against SARS-CoV-2. While this compound was not the primary focus, its structural analogs exhibited significant antiviral activity, suggesting that modifications to this compound could yield effective antiviral agents .

Comparative Analysis with Related Compounds

Compound NameStructureBiological ActivityReference
This compoundStructureOrganocatalyst; potential enzyme inhibitor
(S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acidStructureAntiviral activity; peptide synthesis
3,5-Bis(trifluoromethyl)phenyl thioureaStructureAsymmetric synthesis catalyst

Q & A

Q. How can the compound’s enantiomeric purity impact pharmacological outcomes?

  • Case Study : The (S)-enantiomer may exhibit 10-fold higher receptor affinity than the (R)-form due to steric alignment.
  • Method : Synthesize both enantiomers and compare IC₅₀ values in dose-response assays .

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